Potassium malonate

説明

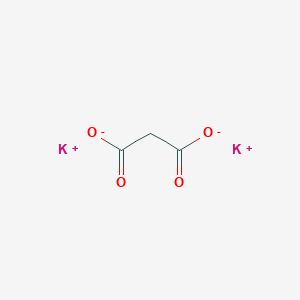

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

dipotassium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDITHVDEPPNIL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335550 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-67-5 | |

| Record name | Dipotassium malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium propanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Potassium Malonate Derivatives

Established Synthetic Routes for Potassium Malonate

The traditional methods for synthesizing this compound and its monoester salts are well-documented and widely practiced. These routes are characterized by their reliability and are based on fundamental organic reactions such as neutralization and saponification.

Neutralization Reactions for this compound Formation

The most direct method for the preparation of dipotassium (B57713) malonate is the neutralization of malonic acid with a stoichiometric amount of potassium hydroxide (B78521). This acid-base reaction is typically carried out in an aqueous solution. The process involves dissolving malonic acid in water and adding two molar equivalents of potassium hydroxide. The reaction is generally exothermic and upon completion, the dithis compound can be isolated by crystallization after evaporation of the solvent. nih.gov

Similarly, potassium hydrogen malonate, the acid salt, can be synthesized by reacting malonic acid with a single molar equivalent of potassium hydroxide in an aqueous solution. nih.gov Crystallization is then induced by evaporating the solvent at room temperature to yield the desired product. nih.gov

Esterification and Subsequent Potassium Salt Formation

An alternative pathway to this compound derivatives begins with the esterification of malonic acid. Malonic acid can be reacted with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst to form the corresponding diester, for example, diethyl malonate. nih.gov This diester can then be fully saponified using a strong base like potassium hydroxide to yield dithis compound.

This two-step process is particularly useful when the starting material is a malonic ester rather than malonic acid itself. The saponification involves the hydrolysis of both ester groups to carboxylate anions, which then form ionic bonds with potassium cations.

Selective Saponification of Malonic Acid Esters for Monoester Potassium Salts

The synthesis of potassium salts of malonic acid monoesters, such as potassium monoethyl malonate and potassium monomethyl malonate, requires a more controlled approach to avoid the formation of the dipotassium salt. This is achieved through the selective saponification of a malonic acid diester, where only one of the two ester groups is hydrolyzed.

The preparation of potassium monoethyl malonate (KEM) is a critical step in the synthesis of various pharmaceuticals. A common method involves the selective saponification of diethyl malonate (DEM) with potassium hydroxide (KOH). google.com To achieve high purity and yield, process optimization is crucial.

One patented process emphasizes adding the potassium hydroxide to the diethyl malonate, maintaining a molar ratio of DEM to KOH of at least 1.5. google.comorganicchemistrytutor.com This excess of the diester helps to ensure that the saponification is selective to one ester group, minimizing the formation of dithis compound (DKM). The effective distribution of KOH within the reaction mixture, often achieved through intensive mixing, is also a key parameter. google.comorganicchemistrytutor.com The reaction is typically carried out at temperatures below 80°C, preferably between 0°C and 30°C, in an ethanolic solution. organicchemistrytutor.com

A detailed laboratory procedure involves charging a flask with diethyl malonate and ethanol, followed by the dropwise addition of a solution of potassium hydroxide in ethanol at room temperature. google.com The mixture is stirred, often overnight, and may be heated to reflux to ensure the reaction goes to completion. google.com The product, potassium monoethyl malonate, precipitates from the solution and can be collected by filtration. google.compnas.org Further crops of crystals can be obtained by concentrating the mother liquor. google.com

| Reactant | Molar Ratio (DEM:KOH) | Solvent | Temperature | Key Process Feature | Yield |

| Diethyl Malonate | >1.5 | Ethanol | 0-30°C | Intensive mixing, KOH added to DEM | High |

| Diethyl Malonate | 1:1 (approx.) | Ethanol | Room Temp -> Reflux | Dropwise addition of KOH | 92% google.com |

This table provides an interactive summary of process parameters for potassium monoethyl malonate synthesis.

The synthesis of potassium monomethyl malonate follows a similar principle to its ethyl counterpart, involving the selective saponification of dimethyl malonate. In a typical procedure, dimethyl malonate is dissolved in anhydrous methanol (B129727) and cooled in an ice bath. google.com Potassium hydroxide pellets are then added, and the reaction mixture is stirred, allowing it to warm to room temperature overnight. google.com The resulting crystalline potassium monomethyl malonate is collected by filtration. google.com Concentrating the filtrate can yield additional product. google.com

Another described method involves dissolving potassium hydroxide in methanol and adding this solution to dimethyl malonate at room temperature over a couple of hours with inadequate mixing, which resulted in a lower yield of 76%. google.com This highlights the importance of efficient mixing for maximizing the yield and purity of the desired monoester salt.

Advanced Synthetic Strategies and Reagents

Beyond the classical methods, advanced synthetic strategies have been developed to improve efficiency, selectivity, and the scope of this compound derivative synthesis. These include the use of phase-transfer catalysis and enzymatic methods.

Phase-transfer catalysis has been effectively employed in the C-alkylation of dialkyl malonates using potassium carbonate as the base. google.com In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the organic-soluble malonic ester and the solid, inorganic base. google.comgoogle.com This technique can enhance reaction rates and allows for milder reaction conditions. For instance, the monoalkylation of malonic ester with allyl chloride has been studied in a two-phase system with potassium hydroxide, where the catalyst's nature significantly affects the reaction's yield and selectivity. researchgate.net

Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of chiral malonate derivatives. For example, the enzyme aryl/alkenyl malonate decarboxylase (AMDase) can catalyze the enantioselective decarboxylative protonation of disubstituted malonic acids to produce valuable homochiral carboxylic acids. nih.gov While not a direct synthesis of this compound, this demonstrates the power of biocatalysis in the manipulation of malonate structures. Chemoenzymatic synthesis of malonyl-CoA from malonate, CoA, and ATP using the enzyme RtMCS has also been reported, showcasing the integration of biological and chemical methods. nih.gov

Decarboxylative Cross-Coupling Reactions Utilizing this compound

Potassium malonates, particularly potassium monoalkyl malonates, serve as valuable nucleophilic partners in decarboxylative cross-coupling reactions. These reactions provide a pathway to form new carbon-carbon bonds by coupling the malonate substrate with various electrophiles, accompanied by the loss of carbon dioxide.

Recent advancements have highlighted the use of palladium and copper catalysts in these transformations. For instance, palladium-catalyzed decarboxylative coupling of malonic acid derivatives with aryl halides has been reported, though it often requires high temperatures (≥ 120 °C) and pre-deprotonation of the acid. ualberta.ca A notable development is the copper-mediated decarboxylative cross-coupling of malonate potassium salts with iodopyridines, which can be achieved at 100 °C with the aid of CuBr and MgCl₂. ualberta.ca

Furthermore, copper-promoted oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents presents a mild method for synthesizing monofluoro α-aryl acetates. d-nb.info This reaction proceeds in the open air at room temperature, showcasing tolerance for a variety of functional groups, including aryl bromides and iodides, which may not be compatible with other coupling methods. d-nb.info The mechanism is thought to involve the formation of a Cu(III) aryl malonate intermediate, which undergoes reductive elimination to form the new C-C bond. d-nb.info These decarboxylative strategies are significant as they often utilize readily available and inexpensive carboxylic acids as building blocks, offering an alternative to traditional cross-coupling reactions that require preformed organometallic reagents. ualberta.caualberta.ca

Reactions Involving Halogen Substitution in Malonate Derivatives

Halogen substitution in malonate derivatives is a key strategy for introducing functionality. The reactivity of the halogenated malonate is central to its subsequent use in synthesis.

The synthesis of diethyl fluoromalonate can be accomplished through a halogen exchange reaction involving diethyl chloromalonate and a fluoride (B91410) source. Potassium fluoride (KF) is a commonly used reagent for this transformation. fishersci.be The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or ethylene (B1197577) glycol, which enhance the nucleophilicity of the fluoride ion. fishersci.be This conversion is an application of the Finkelstein reaction, where a halide is displaced by another. fishersci.be The resulting diethyl fluoromalonate is a valuable synthetic building block, for example, in the preparation of α-fluoro-α-aryl-substituted diethyl malonates through palladium-catalyzed cross-coupling reactions. thieme-connect.de

Formation of Malonate Monoester Potassium Salts as Key Synthetic Intermediates

Malonate monoester potassium salts, such as ethyl this compound and methyl this compound, are versatile and important intermediates in organic synthesis. smolecule.comfishersci.ca They are typically prepared by the partial hydrolysis of the corresponding dialkyl malonate with potassium hydroxide in an alcoholic solvent. chemicalbook.com These salts provide a stable, solid form of the malonate monoester, which can be readily used in a variety of subsequent reactions. sigmaaldrich.comsigmaaldrich.com

Ethyl this compound is a widely utilized starting material for the synthesis of beta-ketoesters. smolecule.comabmole.com This transformation is typically achieved by acylating the malonate. One established method involves the reaction of ethyl this compound with an acid chloride. google.com For instance, a process has been developed where monoethyl malonate potassium is condensed with an acid chloride in the presence of magnesium chloride and pyridine (B92270) to yield the target β-ketoester with high purity after workup. google.com Another approach involves treating monoethyl malonate with two equivalents of butyllithium (B86547) to form a dilithio species, which then reacts with an acid chloride to produce the β-ketoester in high yield. orgsyn.org Beta-ketoesters are themselves valuable intermediates, serving as building blocks for pharmaceuticals like antibiotics and anti-inflammatory drugs. smolecule.com

Ethyl this compound can serve as a precursor for the in situ generation of silylated malonates, such as (trimethylsilyl)ethyl malonate. smolecule.comabmole.com While direct synthesis methods for bis(trimethylsilyl) malonates involve reacting malonic acid with trimethylsilyl (B98337) chloride, the use of potassium salts of malonate monoesters provides an alternative entry point. nih.gov These silylated intermediates are useful in various organic transformations, although their reactivity can sometimes be lower than other activated malonate derivatives. nih.gov For example, bis(trimethylsilyl) malonates have been explored in cyclocondensation reactions, but they may undergo decomposition at elevated temperatures. nih.gov

Ethyl this compound is a key intermediate for the preparation of mixed esters like ethyl tert-butyl malonate. abmole.comlookchem.comfishersci.ca This unsymmetrical malonate is a useful reagent in organic synthesis, for instance, in the preparation of polar ester-functionalized aliphatic polysulfones. fishersci.pt The synthesis involves the tert-butylation of the ethyl this compound.

Synthesis of Alkylidene Malonates

Alkylidene and arylidene malonates are typically synthesized through the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as dimethyl malonate, in the presence of a weak base like piperidine (B6355638) with acetic acid. nih.gov For instance, various arylidene malonates can be prepared by refluxing a mixture of an appropriate aldehyde and dimethyl malonate with catalytic amounts of acetic acid and piperidine in benzene, with azeotropic removal of water. nih.gov Another approach involves the in-situ generation of (trimethylsilyl)ethyl malonate from ethyl this compound, which can then be acylated to produce alkylidene malonates. sigmaaldrich.comsmolecule.comchemicalbook.com

Synthesis of PCCP Potassium Salt from Dimethyl Malonate

The synthesis of the potassium salt of 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP) from dimethyl malonate (DMM) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a notable transformation. nih.govthieme-connect.com In a process originally reported by Diels, dimethyl malonate reacts with three equivalents of dimethyl acetylenedicarboxylate to form an isomeric mixture of octacarbomethoxycycloheptadienes. nih.gov This intermediate then undergoes a base-mediated ring contraction to yield the potassium salt of PCCP. nih.gov An improved, one-pot synthesis has been developed that can be completed in 24 hours at ambient temperature without the need for isolating intermediates. thieme-connect.comnih.gov This streamlined procedure involves the reaction of DMM and DMAD in the presence of pyridine and acetic acid, followed by the addition of aqueous potassium carbonate. nih.gov

Mechanistic Investigations in this compound Synthesis and Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The unique structural features of malonates dictate their reactivity.

Role of the Acidic Methylene Group in Nucleophilic Reactions and Enolate Anion Formation

The methylene (-CH2-) group in malonic acid and its esters is flanked by two electron-withdrawing carbonyl groups. atamanchemicals.comshivajicollege.ac.in This structural arrangement significantly increases the acidity of the alpha-protons, making them susceptible to deprotonation by a base to form a resonance-stabilized enolate anion. rsc.orgpearson.com This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. smolecule.commasterorganicchemistry.com For example, in the malonic ester synthesis, the enolate generated from diethyl malonate attacks an alkyl halide in an SN2 reaction to form an alkylated malonic ester. jove.comlibretexts.orglibretexts.org The stability of the enolate anion is a key factor driving these reactions. shivajicollege.ac.incolorado.edu

Decarboxylation Pathways and Conditions

Malonic acid and its derivatives, particularly β-dicarboxylic acids, readily undergo decarboxylation upon heating, a reaction that is a cornerstone of the malonic ester synthesis. jove.commasterorganicchemistry.comaklectures.com The process is facilitated by the presence of a second carbonyl group at the β-position relative to a carboxylic acid function. chemistrysteps.com The mechanism involves a cyclic, six-membered transition state where an internal electron redistribution leads to the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. jove.com This enol then tautomerizes to the more stable final product. jove.comlibretexts.org The rate of decarboxylation can be influenced by the solvent, with polar solvents tending to increase the reaction rate. nih.gov While thermal conditions are common, milder methods for decarboxylation have also been developed, such as using N,N'-carbonyldiimidazole (CDI) at room temperature. organic-chemistry.org

Substitution Reaction Mechanisms in Malonate Derivatives (e.g., SN1)

The substitution reactions of malonate derivatives can proceed through different mechanisms depending on the substrate and reaction conditions. While the alkylation of the malonate enolate typically follows an SN2 pathway with primary and methyl halides, other mechanisms can be operative. jove.compressbooks.pub For instance, studies on α-phenyl-substituted α-chloro aldimines, which are structurally related to malonate derivatives, have shown that they undergo α-substitution with methoxide (B1231860) in methanol via a mechanism consistent with an SN1 pathway. researchgate.net

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism. byjus.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is planar, allowing the nucleophile to attack from either face. libretexts.orgyoutube.com Consequently, if the reaction occurs at a chiral center, it often leads to a mixture of retention and inversion products, potentially resulting in racemization. libretexts.orgmasterorganicchemistry.com The rate of an SN1 reaction is dependent on the concentration of the substrate but not the nucleophile. byjus.commasterorganicchemistry.com The stability of the carbocation intermediate is a critical factor, with tertiary alkyl halides reacting faster than secondary, and primary halides being the least reactive. masterorganicchemistry.com

Chemical Reactivity and Transformation Studies of Potassium Malonate and Its Derivatives

Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-carbon in malonic esters allows for the facile generation of a nucleophilic enolate, such as potassium malonate, which is a cornerstone for constructing new carbon-carbon bonds.

Alkylation Reactions of this compound for Substituted Malonate Synthesis

The alkylation of malonic esters is a classic and highly effective method for forming carbon-carbon bonds. The reaction proceeds via the deprotonation of a dialkyl malonate using a base, followed by nucleophilic substitution on an alkyl halide. When a potassium base, such as potassium carbonate or potassium hydroxide (B78521), is used, a this compound enolate is formed in situ, which then acts as the nucleophile. chem-station.comnih.gov This strategy provides straightforward access to a wide array of mono- and di-substituted malonic esters, which are valuable precursors for other organic molecules. nih.govwikipedia.org

The general process involves the reaction of a dialkyl malonate with an alkyl halide in the presence of a base. nih.gov Phase-transfer catalysts, such as tetraalkylammonium salts, can be employed to enhance the reaction rate and yield, particularly when using solid bases like potassium carbonate in non-polar solvents. chem-station.comchemeurope.com The addition of the catalyst can be timed to optimize the conversion; for instance, adding it after the reaction has already proceeded to 50-80% can increase the dialkyl malonate conversion to over 98%. chemeurope.comacs.org

Table 1: Examples of Alkylation Reactions of Malonate Esters

| Malonate Reactant | Alkylating Agent | Base / Conditions | Product | Yield | Reference |

| Diethyl malonate | n-Butyl chloride | K₂CO₃, DMF, 110-120°C, TBAB (catalyst) | Diethyl n-butylmalonate | >98% conversion | acs.org |

| Dimethyl malonate | Bromoalkyl steroid | K₂CO₃, Toluene, PTC (catalyst) | C-alkylated steroid derivative | High | chem-station.com |

| Diethyl malonate | Propargyl bromide | Base | Diethyl propargylmalonate | Not specified | nih.gov |

Note: PTC = Phase-Transfer Catalyst; TBAB = Tetrabutylammonium bromide; DMF = Dimethylformamide.

Acylation Reactions Involving Malonate Intermediates

Malonate enolates also serve as potent nucleophiles in acylation reactions, typically with acid chlorides, to produce acylmalonates. These products are versatile intermediates for the synthesis of β-keto esters and other significant compounds. While magnesium enolates are commonly cited, potassium malonates can participate in analogous transformations. The reaction is often facilitated by a Lewis acid or a strong base. researchgate.net

For example, the acylation of diethyl malonate can be achieved using an acid chloride in the presence of magnesium chloride and a tertiary amine base. researchgate.net The magnesium chloride acts as a Lewis acid, coordinating to the malonate to enhance the acidity of the α-proton and facilitate enolate formation. The resulting magnesium enolate then attacks the acid chloride. A similar mechanistic pathway can be envisioned for this compound, where the pre-formed or in situ-generated potassium enolate would readily react with an acylating agent.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms. The arylation of malonates, known as the Buchwald-Hartwig α-arylation, allows for the synthesis of α-aryl malonic esters. This reaction involves the coupling of a malonate enolate with an aryl halide, catalyzed by a palladium complex. lscollege.ac.in

The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to generate the malonate nucleophile. Sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands have proven effective for coupling both electron-rich and electron-poor aryl bromides and chlorides with various malonates. lscollege.ac.in The reaction is general for a range of aryl halides and demonstrates good functional group tolerance. lscollege.ac.in While direct reactions with alkyl malonates can be challenging, a one-pot procedure involving cross-coupling followed by in situ alkylation can be employed to achieve the desired products. lscollege.ac.in

Table 2: Palladium-Catalyzed α-Arylation of Diethyl Malonate

| Aryl Halide | Palladium Catalyst / Ligand | Base | Solvent | Product | Reference |

| Aryl bromides/chlorides | Pd(dba)₂ / P(t-Bu)₃ | NaH | Dioxane | Diethyl arylmalonate | lscollege.ac.in |

| Aryl bromides/chlorides | Pd(dba)₂ / (1-Ad)P(t-Bu)₂ | NaH | Dioxane | Diethyl arylmalonate | lscollege.ac.in |

| Aryl iodides | CuI / 2-Picolinic acid | Cs₂CO₃ | Dioxane | Diethyl arylmalonate | acs.org |

Note: dba = dibenzylideneacetone; P(t-Bu)₃ = Tri-tert-butylphosphine; (1-Ad)P(t-Bu)₂ = Adamantyl-di-tert-butylphosphine.

Cyclocondensation Chemistry and Heterocycle Synthesis

Malonic acid derivatives are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions. ambeed.com

Reactions with Dinucleophiles to Form Malonyl Heterocycles (5-, 6-, and 7-membered Rings)

Malonates react with dinucleophiles in cyclocondensation reactions to yield five-, six-, and seven-membered heterocyclic rings. ambeed.com These "malonyl heterocycles" typically contain a 1,3-dicarbonyl moiety or its enol tautomer. ambeed.comorganic-chemistry.org Less reactive derivatives like diethyl malonate often require elevated temperatures or the presence of a basic catalyst to react efficiently with 1,3-dinucleophiles such as amidines and amides. ambeed.com

A classic example is the synthesis of barbituric acids, which are six-membered heterocycles, from the reaction of diethyl malonate with urea. ambeed.comorganic-chemistry.org Another well-known reaction is the Tschitschibabin synthesis of pyrido[1,2-a]pyrimidine-2,4-dione from diethyl malonate and 2-aminopyridine. ambeed.com The reaction scope is broad, with various N,N-dinucleophiles reacting to form different heterocyclic cores. organic-chemistry.orgnih.gov

Table 3: Examples of Cyclocondensation Reactions with Malonates

| Malonate Derivative | Dinucleophile | Product Type | Example Product | Reference |

| Diethyl malonate | Urea | 6-membered Ring | Barbituric Acid | ambeed.com |

| Diethyl malonate | 2-Aminopyridine | 6-membered Ring | Pyrido[1,2-a]pyrimidine-2,4-dione | ambeed.com |

| Diethyl malonate | 2-Diaminomethylidenecyclohexane-1,3-diones | 6-membered Ring | 6-Hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-one | nih.gov |

Synthesis of Beta-Amino Acrylates from Ethyl this compound and Aryl Nitriles

The synthesis of β-amino acrylates, also known as β-enamino esters, can be accomplished through various routes. While direct reaction of ethyl this compound with aryl nitriles is not extensively documented, related transformations highlight the underlying principles. The Thorpe reaction, for instance, involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, demonstrating the susceptibility of the nitrile group to nucleophilic attack by a carbanion. wikipedia.orgchemeurope.comlscollege.ac.in

A more common approach to β-enamino esters involves the reaction of β-keto esters with amines. acs.org Alternatively, they can be prepared by reacting esters like ethyl phenylacetate (B1230308) with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov The nucleophilic carbanion generated from a malonate half-ester like ethyl this compound could theoretically add to the electrophilic carbon of an aryl nitrile. This addition would be followed by tautomerization to yield the stable β-enamino acrylate (B77674) structure. This pathway is analogous to the initial step of the Thorpe-Ziegler reaction, where a nitrile carbanion adds to another nitrile molecule. chem-station.com

Formation of Pyrido[1,2-a]benzimidazoles

Pyrido[1,2-a]benzimidazoles represent a significant class of nitrogen-containing heterocyclic compounds, recognized for their structural similarity to biologically relevant purines and pyrimidines. nih.gov Their synthesis is a key area of interest in medicinal chemistry due to their wide spectrum of biological activities, including potential use as corticotropin-releasing factor-1 (CRF-1) receptor antagonists and their applications in optoelectronics. nih.govmdpi.com One of the fundamental approaches to constructing the pyrimido[1,2-a]benzimidazole (B3050247) core involves the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, often derivatives of unsaturated carbonyl compounds. nih.gov

The synthesis can proceed through mechanisms such as the Knoevenagel condensation followed by an intramolecular heterocyclization. researchgate.net While direct reactions using this compound are not extensively detailed, the core principle involves the annulation of a pyrimidine (B1678525) ring onto a benzimidazole (B57391) scaffold. For instance, the cyclocondensation of 2-aminobenzimidazole (B67599) with isoflavones in the presence of a base like sodium methoxide (B1231860) demonstrates a method to access these derivatives in high yields. nih.gov This process involves the opening of a pyran ring followed by cyclocondensation to form the fused heterocyclic system. nih.gov Electrochemical methods, such as anodic oxidation, have also been employed to generate the necessary iminium ion for cyclization, leading to the formation of pyrido[1,2-a]benzimidazoles. mdpi.com

Other Advanced Organic Transformations

Nucleophilic Vinyl Substitution Reactions with Malonate Derivatives

Nucleophilic substitution at a vinylic carbon is a less common transformation compared to substitution at an sp3-hybridized carbon, as vinylic substrates are generally unreactive towards nucleophilic reagents. slideshare.net However, these reactions can proceed through various mechanisms, including the addition-elimination (tetrahedral) mechanism or an elimination-addition pathway. slideshare.netyoutube.com The addition-elimination pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion. researchgate.net

Malonate derivatives, as active methylene (B1212753) compounds, can be deprotonated to form potent carbon nucleophiles. nih.gov These stabilized carbanions can participate in nucleophilic substitution reactions. In the context of vinylic substitution, the malonate anion can attack an activated vinylic substrate. The reaction proceeds via an initial addition of the nucleophile across the double bond, forming a carbanionic intermediate. This is followed by the elimination of a leaving group to restore the double bond and yield the substituted product. youtube.com The reactivity and mechanism can be influenced by the substituents on the vinyl system and the specific reaction conditions. researchgate.net

Table 1: Mechanisms in Nucleophilic Vinylic Substitution

| Mechanism | Description | Key Features |

|---|---|---|

| Addition-Elimination (Ad-E) | The nucleophile adds to the vinylic carbon, forming a tetrahedral carbanionic intermediate. This is followed by the elimination of the leaving group. | Favored by electron-withdrawing groups that stabilize the carbanion. researchgate.net |

| Elimination-Addition | Involves an initial elimination to form an alkyne intermediate, which is then attacked by the nucleophile. | Observed in specific systems, for example, the reaction of cis-1,2-dichloroethene with thiophenol and ethoxide. youtube.com |

| SN1 | Involves the formation of a vinyl cation intermediate. | Generally unfavorable but can occur with substrates that have α-stabilizing groups or very good leaving groups. slideshare.net |

Kolbe Anodic Decarboxylation in Pyrrolidinone Synthesis from Malonate Derivatives

The Kolbe anodic decarboxylation is a powerful electrochemical method for forming carbon-carbon bonds through the generation of radical intermediates. figshare.com This environmentally friendly approach has been effectively applied to the synthesis of pyrrolidinones, a class of pharmacologically active compounds. organic-chemistry.orgnih.gov The methodology involves an initial Kolbe decarboxylation, which then initiates an intramolecular radical cyclization, followed by a radical-radical cross-coupling to yield the final product. uclouvain.be

In this process, malonate derivatives, such as ethyl this compound, can be used as "co-acids" in the electrolysis. uclouvain.be The electrolysis is typically carried out in an undivided cell using platinum electrodes. organic-chemistry.orgcardiff.ac.uk The substrate, a carboxylic acid containing an unsaturated amide moiety, undergoes anodic oxidation to form a radical. This radical then cyclizes, and the resulting cyclic radical is trapped by another radical generated from the decarboxylation of the co-acid, like the one derived from ethyl this compound. uclouvain.be This green electrosynthesis method demonstrates broad functional group tolerance and allows for the creation of various substituted pyrrolidinones, which are crucial for tuning biological activity. organic-chemistry.org The use of potassium salts as substrates helps ensure stability during the reaction. organic-chemistry.org

Table 2: Kolbe Electrosynthesis of Pyrrolidinones with Malonate Co-Acid

| Substrate | Co-Acid | Solvent | Electrodes | Current Density (mA/cm²) | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|---|---|

| N-allyl-N-((tert-butoxycarbonyl)glycyl)glycine | Ethyl this compound | Methanol (B129727) | Platinum | 25 - 37.5 | 10 - 20 | Good uclouvain.be |

| N-allyl-N-((benzyloxycarbonyl)glycyl)glycine | Acetic acid | Methanol | Platinum | 25 - 37.5 | 10 - 20 | 71 organic-chemistry.orguclouvain.be |

Data synthesized from studies by Quertenmont et al. organic-chemistry.orguclouvain.be

This electrochemical approach is not only efficient but also aligns with the principles of green chemistry by avoiding harsh chemical oxidants. figshare.comorganic-chemistry.org It has also been extended to diastereoselective synthesis, achieving high diastereomeric ratios by using chiral inductors, which is essential for developing stereoenriched bioactive molecules. organic-chemistry.org

Spectroscopic and Crystallographic Characterization of Potassium Malonate Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within malonate compounds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The FTIR spectra of malonate compounds are characterized by absorption bands corresponding to the vibrations of their constituent functional groups, primarily the carboxylate (COO⁻), methylene (B1212753) (CH₂), and carbon-carbon (C-C) groups. The positions of these bands can be influenced by factors such as the coordinating metal ion and the crystalline environment. researchgate.netukim.mkscielo.org.arscielo.org.ar

In metal malonates, the asymmetric and symmetric stretching vibrations of the carboxylate group, νₐₛ(COO⁻) and νₛ(COO⁻), are particularly important. The absence of the characteristic carbonyl (C=O) band, typically seen between 1705-1735 cm⁻¹, confirms the deprotonation of the carboxylic acid groups and the formation of the malonate salt. inoe.ro The νₐₛ(OCO) mode for metal malonates is often observed in the 1550-1625 cm⁻¹ range. scielo.org.ar

The methylene group (CH₂) exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations typically appear in the region of 2900-3030 cm⁻¹. inoe.roniscpr.res.in Bending, wagging, and rocking modes of the CH₂ group are found at lower wavenumbers. inoe.roresearchgate.net

Water of hydration, if present in the crystal structure, will show broad O-H stretching bands in the 3000-3500 cm⁻¹ region and librational modes (wagging, twisting, and rocking) at lower frequencies. ukim.mkinoe.ro

A summary of typical FTIR vibrational assignments for malonate compounds is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Methylene (CH₂) | Asymmetric Stretching (νₐₛ) | 2940 - 3030 |

| Methylene (CH₂) | Symmetric Stretching (νₛ) | 2820 - 2925 |

| Carboxylate (COO⁻) | Asymmetric Stretching (νₐₛ) | 1550 - 1645 |

| Carboxylate (COO⁻) | Symmetric Stretching (νₛ) | 1400 - 1425 |

| Methylene (CH₂) | Bending (δ) | ~1450 |

| Methylene (CH₂) | Wagging (ρw) | ~1280 |

| Carbon-Carbon (C-C) | Symmetric Stretching (νₛ) | ~970 |

Note: The exact positions of the peaks can vary depending on the specific compound and its physical state.

FT-Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light from a laser source. horiba.com Raman spectra are particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

In the analysis of malonate compounds, FT-Raman spectra also show the characteristic vibrations of the methylene and carboxylate groups. For instance, in cadmium malonate, strong Raman lines corresponding to the asymmetric stretching of the CH₂ group (νₐₛ(CH₂)) and symmetric stretching (νₛ(CH₂)) are observed around 3006 cm⁻¹ and 2925 cm⁻¹, respectively. niscpr.res.in The symmetric stretching of the carboxylate group (νₛ(OCO)) is typically identified as a strong band in the Raman spectrum, often around 1420 cm⁻¹. niscpr.res.in

The table below summarizes key FT-Raman vibrational modes observed in metal malonate systems. scielo.org.arinoe.roniscpr.res.inias.ac.in

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Methylene (CH₂) | Asymmetric Stretching (νₐₛ) | ~3006 |

| Methylene (CH₂) | Symmetric Stretching (νₛ) | ~2925 |

| Carboxylate (COO⁻) | Asymmetric Stretching (νₐₛ) | ~1554 |

| Carboxylate (COO⁻) | Symmetric Stretching (νₛ) | ~1421 |

| Methylene (CH₂) | Bending (δ) | ~1425 |

| Methylene (CH₂) | Wagging (ρw) | ~1274 |

Note: These values are based on studies of various metal malonates and may differ slightly for potassium malonate.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Malonate Compounds

Resonance Spectroscopy Studies

Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR), probe the magnetic properties of atomic nuclei and unpaired electrons, respectively, to provide detailed structural and electronic information.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H-NMR provides information about the chemical environment of hydrogen atoms (protons). For monomethyl this compound in D₂O, the ¹H-NMR spectrum shows signals corresponding to the protons of the methylene group (CH₂) and the methyl group (CH₃). tcichemicals.com The chemical shift, splitting pattern, and integration of these signals confirm the molecular structure. rsc.org For instance, the methylene protons in malonate derivatives typically appear as a singlet in the ¹H-NMR spectrum, while the protons of an ester group like methyl or ethyl will have characteristic shifts and multiplicities. nih.gov

The following table presents typical ¹H-NMR data for malonate esters.

| Compound | Solvent | Methylene Protons (CH₂) Chemical Shift (δ ppm) | Ester Protons Chemical Shift (δ ppm) |

| Monomethyl this compound | D₂O | ~3.3 | ~3.7 (s, 3H, CH₃) |

| Dimethyl Malonate | CDCl₃ | ~3.5 (s, 2H) | ~3.8 (s, 6H, CH₃) |

Data sourced from spectral databases and literature. tcichemicals.comnih.gov 's' denotes a singlet.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as free radicals. nih.gov When single crystals of potassium hydrogen malonate are exposed to X-irradiation at room temperature or lower, stable free radicals are formed. aip.orgaip.orgresearchgate.net

The primary radical produced is identified as (COOH)(·CH)(COOK), formed by the loss of a hydrogen atom from the methylene group of the hydrogen malonate anion. aip.orgaip.orgscribd.com The ESR spectrum of this radical is dominated by a large hyperfine doublet, which arises from the interaction of the unpaired electron with the α-hydrogen nucleus (the remaining hydrogen on the central carbon). aip.org

Further, weaker satellite lines are observed in the spectra, which are attributed to the hyperfine interactions with more distant, non-bonded protons from neighboring molecules in the crystal lattice. aip.org Analysis of the angular dependence of these satellite lines provides detailed information about the arrangement and orientation of the molecules within the unit cell. aip.orgaip.org Studies at very low temperatures (4.2 K) have also identified the formation of radical pairs, created by the removal of a hydrogen atom from the CH₂ groups of two adjacent molecules. researchgate.netacs.org

Electron Spin Resonance (ESR) Spectroscopy of X-Irradiated Potassium Hydrogen Malonate Crystals

X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. tandfonline.com For potassium hydrogen malonate (KHC₃H₂O₄), this method has been used to determine its unit cell parameters and space group. cdnsciencepub.comcdnsciencepub.com The crystals are monoclinic, with unit cell constants determined as a = 13.75 Å, b = 11.61 Å, c = 4.79 Å, and β = 138°12'. cdnsciencepub.com The unit cell contains four molecules of KHC₃H₂O₄. cdnsciencepub.com

This technique has also been applied to more complex systems involving potassium and malonate. For instance, the crystal structure of what was thought to be K[Mn(C₃H₂O₄)₂(OH₂)₂] was revised to K[Mn(C₃H₂O₄)₂(CH₃OH)] based on X-ray diffraction data. rsc.org This compound crystallizes in the triclinic space group P1̅ with two formula units per unit cell. rsc.org Similarly, a series of bis(malonate)cuprate(II) compounds with alkali cations, including potassium, have been synthesized and their structures determined by X-ray diffraction, revealing how the size of the alkali metal ion influences the resulting crystal structure. researchgate.net

Below is a table summarizing the crystallographic data for potassium hydrogen malonate.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Z |

| Potassium Hydrogen Malonate | KHC₃H₂O₄ | Monoclinic | C2/c or Cc | 13.75 | 11.61 | 4.79 | 138.12 | 4 |

Z = number of formula units per unit cell

This method is also valuable for studying doped materials. For example, in studies of malonic acid-doped potassium dihydrogen phosphate (B84403) (KDP), PXRD is used to confirm the crystalline nature of the grown crystals and to identify any structural changes resulting from the dopant. researchgate.netresearchgate.net The resulting diffraction peaks can be compared to standard patterns to ensure the purity and identity of the synthesized material. rruff.info

Advanced Crystallographic and Structural Determination Techniques

Beyond standard X-ray diffraction, advanced techniques provide deeper insights into the structure and properties of this compound systems. Anomalous diffraction, for instance, can be used to identify specific elements within a crystal structure by measuring data at wavelengths near an element's absorption edge. iucr.org This has been successfully used to locate potassium atoms in macromolecular structures. iucr.org

The combination of experimental techniques with computational methods, such as attachment energy calculations, allows for the prediction of crystal morphology and slip planes, which are important for understanding the mechanical properties of crystalline materials. mdpi.com Furthermore, techniques like Electron-Nuclear Double Resonance (ENDOR) spectroscopy have been used in conjunction with ESR to provide more precise information about hyperfine interactions in radical species within crystals like potassium hydrogen malonate. scribd.com These advanced methods, often combined, are essential for a comprehensive understanding of the complex structures and behaviors of this compound systems.

Neutron Diffraction Studies for Precise Proton Positions and Hydrogen Bonding Characteristics

Neutron diffraction is a powerful crystallographic technique for precisely determining the positions of atomic nuclei, particularly light atoms such as hydrogen, which are difficult to locate accurately with X-ray diffraction. This makes it an ideal method for studying the intricate details of hydrogen bonds.

While studies on simple dipotassium (B57713) malonate are not prominent, extensive neutron diffraction research has been conducted on its acid salts, providing critical insights into hydrogen bonding in malonate systems.

Potassium Hydrogen Malonate (KHM): A neutron diffraction study of potassium hydrogen malonate provided a more precise determination of the methylenic proton positions. rsc.org The C-H bond length was determined to be 1.082(7) Å. rsc.org The study focused on a "very short" and crystallographically symmetrical hydrogen bond where the proton is located centrally between two oxygen atoms. rsc.orgrsc.org The O···O distance was measured at 2.468(6) Å by neutrons. rsc.org Further investigations under varying temperatures (30–295 K) and pressures (ambient-4 kbar) confirmed that the hydrogen atom remains in this constrained symmetric position, indicating the bond is intrinsically symmetric and robust. researchgate.netacademie-sciences.fr

Potassium Tri-hydrogen Di-malonate: This compound is classified as a Type B2 acid salt. rsc.orgrsc.org Neutron diffraction analysis revealed the presence of three very short, yet unsymmetrical, hydrogen bonds. rsc.orgrsc.org Two of these are intermolecular, with O···O distances of 2.543(8) Å and 2.554(7) Å. rsc.orgrsc.org The third is an intramolecular hydrogen bond, with an O···O distance of 2.513(9) Å, which forms a planar six-membered ring structure. rsc.orgrsc.org

Table 1: Hydrogen Bond Characteristics in this compound Acid Salts from Neutron Diffraction Studies Click on the headers to sort the data

| Compound Name | Hydrogen Bond Type | O···O Distance (Å) | Key Feature |

|---|---|---|---|

| Potassium Hydrogen Malonate | Intramolecular | 2.468(6) rsc.org | Crystallographically symmetrical rsc.orgrsc.org |

| Potassium Tri-hydrogen Di-malonate | Intermolecular | 2.543(8) rsc.orgrsc.org | Unsymmetrical rsc.orgrsc.org |

| Potassium Tri-hydrogen Di-malonate | Intermolecular | 2.554(7) rsc.orgrsc.org | Unsymmetrical rsc.orgrsc.org |

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam, allowing for qualitative and quantitative compositional analysis. libretexts.orgthermofisher.com

For this compound (K₂C₃H₂O₄), an EDAX analysis would confirm the presence of its constituent elements: potassium (K), carbon (C), and oxygen (O). tsijournals.comresearchgate.net The technique provides a spectrum with peaks corresponding to the unique X-ray energies of each element present. wikipedia.org While hydrogen is also a constituent, it is too light to be detected by standard EDAX systems. libretexts.org The analysis is non-destructive and can provide rapid elemental information. thermofisher.com

Table 2: Theoretical Elemental Composition of Dithis compound (K₂C₃H₂O₄)

| Element | Symbol | Atomic Weight (amu) | Count | Weight % |

|---|---|---|---|---|

| Potassium | K | 39.098 | 2 | 43.88% |

| Carbon | C | 12.011 | 3 | 20.22% |

| Oxygen | O | 15.999 | 4 | 35.90% |

Optical and Other Spectroscopic Characterization

Diffuse Reflectance Spectroscopy (DRS) for Band Gap Estimation

Diffuse Reflectance Spectroscopy (DRS) is a technique used to analyze solid and powdered materials by measuring the light that is diffusely scattered from the sample surface. wikipedia.org It is particularly useful for determining the optical band gap (Eg) of semiconductor and insulator materials. researchgate.net

The process involves converting the measured reflectance (R) data into a function proportional to the absorption coefficient using the Kubelka-Munk equation. youtube.comyoutube.com The band gap is then estimated by creating a Tauc plot, which graphs a modified form of the Kubelka-Munk function against photon energy (hν). youtube.com Extrapolating the linear portion of this plot to the energy axis yields the optical band gap value.

Coordination Chemistry and Crystal Engineering with Malonate Ligands

Coordination Modes of the Malonate Ligand

The stereochemical flexibility of the malonate anion allows it to adopt a variety of coordination modes when binding to metal ions. frontiersin.org This versatility is fundamental to its utility in designing complex molecular architectures.

The malonate ligand can coordinate to metal ions in several distinct ways, either in its dianionic (malonate, C₃H₂O₄²⁻) or monoanionic (hydrogen malonate, C₃H₃O₄⁻) form. frontiersin.org The primary coordination modes observed include:

Monodentate: One carboxylate oxygen atom binds to a single metal center. This mode is often seen in conjunction with other, more complex bridging modes. psu.edu

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a stable six-membered chelate ring. frontiersin.orgrsc.org This is a very common coordination mode, particularly in lanthanide complexes. frontiersin.org

Bridging: The malonate ligand links two or more metal centers. This can occur in several conformations, such as anti-syn, anti-anti, and syn-syn, creating chains, layers, or three-dimensional frameworks. psu.edursc.orgresearchgate.net The bridging can involve one or both carboxylate groups, connecting adjacent metal units. rsc.orgrsc.org

The malonate anion can exhibit a combination of these modes simultaneously. For instance, it can act as a bidentate chelating ligand to one metal ion while also using one or both of its remaining carboxylate oxygen atoms to bridge to other metal centers in a bis-monodentate fashion. rsc.org This multifunctionality allows for the construction of intricate coordination polymers. rsc.org The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands, and reaction conditions like solvents. scirp.org

| Coordination Mode | Description | Structural Role |

|---|---|---|

| Monodentate | Binds to a metal ion through a single oxygen atom. | Typically acts as a terminal ligand or part of a larger bridging scheme. psu.edu |

| Bidentate Chelating | Forms a six-membered ring by binding to a single metal ion through two oxygen atoms. frontiersin.org | Stabilizes the metal center. frontiersin.org |

| Bridging | Links two or more metal centers, often through its carboxylate groups. rsc.org | Forms extended structures like chains, layers, and 3D networks. rsc.org |

| Bidentate + Unidentate | Chelates one metal center and uses another oxygen to bind to a second metal. rsc.org | Creates complex, multidimensional polymers. acs.org |

In certain coordination complexes, particularly with 3d transition metals like copper, the malonate ligand can participate in a more complex bridging arrangement known as a µ-oxo bridge. rsc.org In this mode, in addition to the standard bidentate and bis-unidentate coordination, one of the carboxylate oxygen atoms also acts as a bridge between two metal centers. rsc.org This µ-oxo bridging can occur alongside carboxylato-malonate bridges, creating multiple pathways for interaction between metal ions. acs.orgnih.gov For example, in a three-dimensional copper(II) malonate complex, copper atoms were found to be bridged by both a double µ-oxo bridge and four carboxylato-malonate bridges. acs.orgnih.gov In a gadolinium(III) complex, a ferromagnetic interaction was observed between metal ions bridged by an oxo-carboxylate atom. acs.org

Synthesis and Characterization of Metal-Malonate Coordination Complexes

The synthesis of metal-malonate complexes typically involves the reaction of a soluble metal salt with malonic acid or a malonate salt in a suitable solvent system, often a water-ethanol mixture. frontiersin.orgrsc.org The resulting structures are highly dependent on the choice of metal and the inclusion of ancillary ligands.

Several cobalt(II) malonate complexes have been synthesized and structurally characterized. For instance, two high-spin cobalt(II) complexes, a dinuclear species [Co₂(mal)₂(H₂O)₆(dpo)]·2H₂O and a chain compound [Co(mal)(H₂O)(phen)]n·2nH₂O, were synthesized and analyzed using single-crystal X-ray diffraction. csic.esacs.org In these compounds, the malonate ligand acts as either a blocking (terminal) or a bridging ligand. csic.es

Another example is the two-dimensional compound {[Co(H₂O)₂][Co(mal)₂(H₂O)₂]}n, prepared by reacting cobalt(II) acetate (B1210297) with malonic acid in an aqueous solution. rsc.org Its structure consists of corrugated layers where [Co(mal)₂(H₂O)₂]²⁻ and [Co(H₂O)₂]²⁺ units are linked by carboxylate-malonate bridges. rsc.org The malonate anion in this structure functions as both a bidentate and a bis-monodentate ligand. rsc.org A novel dinuclear cobalt(II) complex, [Co₂(atr)₃(mal)₂(H₂O)₂]∙4H₂O, was also synthesized and shown to have a distorted octahedral coordination around the Co(II) ions, which are bridged by triazole ligands with malonate acting as a terminal ligand. scirp.org

The coordination chemistry of copper(II) with malonate is particularly rich. scirp.org Polymeric malonato-bridged copper(II) complexes have been synthesized and characterized, showing varied dimensionality. For example, reacting copper(II) malonate with ligands like 1,2-bis(4-pyridyl)ethylene (bpe) can yield one-dimensional anionic chains or complex three-dimensional structures. acs.orgnih.gov In one such 3D structure, copper(II) layers are bridged by double μ-oxo and carboxylato-malonate bridges. acs.orgnih.gov

The synthesis of mixed-ligand copper(II) malonate complexes often involves preparing copper(II) malonate from malonic acid and a copper salt, followed by reaction with a secondary N-donor ligand in a methanol-water solution. scirp.org For instance, the complex [Cu(malonate)(phen)₂]₂·17H₂O was synthesized and its structure determined by single-crystal X-ray crystallography, revealing a five-coordinated copper atom in a distorted square pyramidal geometry. researchgate.net In this dimeric complex, the copper atom is bonded to four nitrogen atoms from the phenanthroline ligands and one oxygen atom from the malonate group. researchgate.net

| Complex Formula | Metal Ion | Ancillary Ligands | Malonate Role | Structural Dimensionality |

|---|---|---|---|---|

| {[Co(H₂O)₂][Co(mal)₂(H₂O)₂]}n | Cobalt(II) | Water | Bidentate & Bis-monodentate Bridging | 2D Layer rsc.org |

| [Co(mal)(H₂O)(phen)]n·2nH₂O | Cobalt(II) | 1,10-phenanthroline, Water | Bridging | 1D Chain csic.esacs.org |

| {[Cu(mal)₂][H₂bpe]}n·4nH₂O | Copper(II) | 1,2-bis(4-pyridyl)ethylene (as cation) | Bridging | 1D Chain acs.orgnih.gov |

| [Cu₄(mal)₄(bpe)₃]n·6nH₂O | Copper(II) | 1,2-bis(4-pyridyl)ethylene, Water | Bridging (including µ-oxo) | 3D Network acs.orgnih.gov |

| {[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}n | Gadolinium(III) | Water | Bridging & Chelating (μ₃-κ²O,O'κO”,κO”') | 2D Network frontiersin.orgnih.gov |

Lanthanide(III) ions, with their high coordination numbers, form a variety of coordination polymers with malonate ligands. researchgate.net The synthesis of these polymers often involves reacting a lanthanide salt, such as a nitrate (B79036) or chloride, with malonic acid in a water-ethanol medium. frontiersin.orgnih.gov

A series of lanthanide(III) malonate complexes, including those of Gd(III), Tb(III), Ho(III), Er(III), and Eu(III), have been synthesized and structurally analyzed. frontiersin.orgnih.gov For example, complexes with the general formula {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n (where Ln = Gd, Tb, Ho) were found to be isostructural. frontiersin.orgnih.gov In these compounds, the lanthanide ion is coordinated to four carboxylate oxygen atoms and four water molecules, resulting in a distorted square antiprism geometry. frontiersin.orgnih.gov The malonate ligands link these units into infinite two-dimensional layers. frontiersin.org The malonate ligand in these structures adopts a μ₃-κ²O,O'κO”,κO”' coordination mode, forming a six-membered chelate ring with one metal ion while bridging to two other metal ions through its remaining oxygen atoms. frontiersin.org

In other synthesized structures, such as [Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]n, both the malonate dianion and the hydrogen malonate anion act as bridging ligands, linking the metal centers into a two-dimensional network. frontiersin.orgnih.gov A dinuclear europium(III) complex was also reported where the metal ions are nine-coordinate and bridged by the carboxylate groups of hydrogen malonate ligands. frontiersin.orgnih.gov The structural diversity highlights the malonate ligand's ability to create complex, high-dimensional frameworks with lanthanide ions. frontiersin.orgresearchgate.net

Oxovanadium(IV) Complexes with Cyclobutane-1,1-dicarboxylic Acid Anions

The reaction of oxovanadium(IV) (vanadyl, VO²⁺) with anions of cyclobutane-1,1-dicarboxylic acid (H₂cbdc), a substituted malonic acid, in the presence of potassium ions leads to the formation of a three-dimensional polymeric compound with the formula [K₄(VO)₂(cbdc)₄(H₂O)₄]n. fishersci.ca In this structure, the anionic fragments {VO(cbdc)₂}²⁻ are formed by the vanadyl cation chelated by two cyclobutane-1,1-dicarboxylate (B1232482) anions. fishersci.ca The presence of the cyclic hydrocarbon substituent on the malonate backbone enhances the stability of these heterometallic complexes. fishersci.ca The potassium cations play a crucial role in linking these anionic units, forming a robust 3D polymeric network. fishersci.ca This demonstrates the utility of substituted malonates in constructing complex, multidimensional coordination polymers with specific metal ions.

Structural Principles and Crystal Engineering

Crystal engineering with malonate ligands involves the deliberate design and synthesis of solid-state structures with desired properties. The conformationally flexible malonate anion is an excellent tool for this purpose, enabling the construction of materials with controlled dimensionality and functionality.

Influence of Malonate Ligand Stereochemistry on Crystal Packing and Dimensionality

The stereochemical flexibility of the malonate ligand is a key factor in determining the crystal packing and dimensionality of the resulting coordination polymers. Unlike the rigid oxalate (B1200264) anion, the malonate ligand can adopt various conformations, which, in conjunction with its diverse coordination modes, allows for the formation of one-, two-, and three-dimensional networks. researchgate.net The presence of different cations, such as potassium, can influence which coordination mode and subsequent crystal packing is favored. For instance, in the crystal structure of potassium hydrogen malonate, potassium ions and strong hydrogen bonds direct the three-dimensional arrangement of malonic acid molecules and malonate ions. rsc.org The combination of alkaline metal cations with transition metal ions is a recognized strategy to control the dimensionality of malonate crystal packings. fishersci.com

Design of Molecular Magnets through Malonate-Bridged Metallic Complexes

A primary goal in materials science is the creation of molecular-based magnets, and the malonate ligand has proven to be an effective bridging unit for constructing such materials. Malonate-bridged metallic complexes can form extended one-, two-, and three-dimensional networks that exhibit long-range magnetic ordering, such as ferromagnetism or ferrimagnetism. researchgate.net The flexible nature of the malonate bridge allows for the fine-tuning of the magnetic exchange interactions between the metal centers. While many examples in the literature focus on transition metal malonate complexes, the principles are applicable to systems incorporating potassium ions, which can serve to template the structure and mediate the interactions between magnetic chains or layers. The effectiveness of the magnetic exchange is linked to the degree of protonation of the malonate group, which in turn can be influenced by the counter-ion present. rsc.orgcapes.gov.br

Formation of Supramolecular Networks via Hydrogen Bonding and π-π Interactions

Supramolecular chemistry provides powerful tools for the assembly of complex architectures from molecular components. In malonate-containing coordination compounds, hydrogen bonding and π-π stacking interactions are pivotal in the formation of extended supramolecular networks. capes.gov.br The malonate ligand itself, with its carboxylate groups, can act as both a hydrogen bond donor and acceptor. In the remarkable structure of potassium hydrogen malonate, strong hydrogen bonds connect malonic acid molecules and malonate ions into chains, which are then linked by potassium ions. rsc.org In more complex systems, such as those involving additional organic ligands, these non-covalent interactions work in concert with the coordination bonds to guide the self-assembly of the final three-dimensional structure. capes.gov.br The interplay of these interactions is crucial for creating organized supramolecular molecular magnets. rsc.orgcapes.gov.br

Spectroscopic and Magnetic Properties of Malonate Complexes

The characterization of malonate complexes relies heavily on spectroscopic and magnetic techniques to elucidate their structure and properties.

Infrared and Raman Spectroscopy for Coordination Environment Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is an indispensable tool for understanding the coordination environment of the malonate ligand in its complexes. The positions and shifts of the carboxylate stretching frequencies provide direct insight into the coordination mode of the malonate group (e.g., monodentate, bidentate, bridging). royalholloway.ac.ukias.ac.in

In general, the coordination of the malonate ligand to a metal center results in a shift of the carboxylate vibrational bands compared to the free malonate ion. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies (Δν) is particularly informative. A larger Δν value is typically associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate or bridging mode.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| ν_as(COO⁻) | 1560 - 1620 | Asymmetric C=O stretching |

| ν_s(COO⁻) | 1360 - 1440 | Symmetric C-O stretching |

| δ(CH₂) | ~1420 | Methylene (B1212753) scissoring |

| ρ_w(CH₂) | ~1315 | Methylene wagging |

| ρ_t(CH₂) | ~1220 | Methylene twisting |

| ρ_r(CH₂) | ~925 | Methylene rocking |

| ν(M-O) | 400 - 600 | Metal-oxygen stretching |

Data compiled from general literature on metal malonate complexes. The exact frequencies for potassium malonate complexes may vary.

By analyzing these vibrational spectra, researchers can confirm the binding of the malonate ligand to the metal centers and deduce its coordination geometry, which is fundamental to understanding the resulting crystal structure and properties of the material. royalholloway.ac.ukias.ac.in

Magnetic Susceptibility Measurements and Exchange Interactions in Dinuclear and Polymeric Complexes

The malonate ligand's versatility in coordination chemistry plays a crucial role in mediating magnetic exchange interactions between metal centers in dinuclear and polymeric complexes. The nature and magnitude of this interaction, whether ferromagnetic (FM) or antiferromagnetic (AFM), are highly dependent on the specific coordination mode of the malonate bridge and the resulting geometry of the complex.

The magnetic properties of these complexes are typically investigated through temperature-dependent magnetic susceptibility measurements. In malonate-bridged systems, particularly with copper(II), the exchange interaction is sensitive to the structural details of the Cu-O-C-O-Cu pathway. The relative positions of the bridging carboxylate group with respect to the coordination planes of the copper(II) ions—equatorial-equatorial or equatorial-apical—are a primary determinant of the magnetic coupling. researchgate.net

Research has shown that ferromagnetic coupling is surprisingly common in malonate-bridged copper(II) complexes, a departure from the predominantly antiferromagnetic coupling observed in most copper(II) dimers. rsc.org The malonate ligand can adopt various bridging modes, such as syn-syn, anti-syn, and anti-anti conformations, each influencing the orbital overlap between the bridged metal ions and thus the exchange coupling constant, J.

For instance, in one-dimensional copper(II) chains bridged by malonate and imidazole (B134444) ligands, weak ferromagnetic coupling with J values of +1.64 cm⁻¹ and +0.39 cm⁻¹ was observed. nih.gov The specific geometry involves a distorted square pyramidal environment where the malonate acts as a bidentate ligand to one copper center and a monodentate ligand to the next, creating an extended chain. Similarly, a dinuclear copper(II) complex where malonate bridges two metal centers showed ferromagnetic coupling with a J value of +1.8 cm⁻¹. rsc.org In contrast, some structures can exhibit both ferromagnetic and antiferromagnetic interactions simultaneously through different pathways within the same complex. rsc.org

The table below summarizes the magnetic coupling constants observed in various malonate-bridged dinuclear and polymeric copper(II) complexes, illustrating the range of magnetic behaviors.

| Complex Structure | Bridging Mode | Magnetic Interaction Type | Coupling Constant (J) cm⁻¹ |

| Dinuclear Cu(II) Complex | μ-malonate | Ferromagnetic | +1.8 |

| 1D Cu(II) Chain with Imidazole | anti-anti carboxylate | Ferromagnetic | +1.64 |

| 1D Cu(II) Chain with 2-Methylimidazole | anti-anti carboxylate | Ferromagnetic | +0.39 |

| 2D Cu(II) Sheet | Equatorial-apical carboxylate | Very Weak Ferromagnetic | +0.04 |

| Cu(II) Chain with 4,4'-azobispyridine | syn-anti carboxylate | Ferromagnetic | +8.73 |

Studies on gadolinium(III) complexes also highlight the malonate ligand's ability to mediate magnetic interactions. In a three-dimensional malonato-bridged Gd(III) complex, [Gd₂(mal)₃(H₂O)₆], a significant ferromagnetic interaction (J = +0.048(1) cm⁻¹) was observed between Gd(III) ions bridged by an oxo-carboxylate atom. ajol.infopsu.edu This finding was noteworthy because previous examples with this type of bridge showed antiferromagnetic coupling. ajol.infopsu.edu Theoretical studies confirm that symmetrically bridged dinuclear gadolinium complexes tend to be antiferromagnetically coupled, while asymmetric bridges often lead to ferromagnetic coupling. nih.gov

Photoluminescent Properties of Lanthanide-Malonate Complexes

Lanthanide ions are known for their unique optical properties, including sharp, line-like emission bands and long luminescence lifetimes, which arise from parity-forbidden 4f-4f electronic transitions. nih.gov However, these transitions have very low absorption coefficients, making direct excitation of the lanthanide ion inefficient. This limitation can be overcome by incorporating the lanthanide ion into a coordination complex with an organic ligand that acts as an "antenna."

In lanthanide-malonate complexes, the malonate ligand can function as such an antenna. The process, known as the antenna effect or sensitization, involves the organic ligand absorbing ultraviolet (UV) light, which excites it to a singlet state. Through intersystem crossing, it transitions to a triplet state, and then transfers this energy to the central lanthanide ion, which subsequently de-excites by emitting its characteristic luminescence. frontiersin.org

Complexes of europium(III) and terbium(III) with malonate and other carboxylate ligands have been extensively studied for their photoluminescent properties. Upon excitation with UV light, these complexes exhibit the distinct colors associated with the respective lanthanide ions: red for europium(III) and green for terbium(III).

For example, a dinuclear europium(III) complex containing both malonate and hydrogen malonate ligands displays characteristic emission peaks when excited at 381 nm. These emissions correspond to the ⁵D₀ → ⁷Fⱼ (where J = 1, 2, 3, 4) transitions of the Eu³⁺ ion. The most intense of these is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the strong red color.

Similarly, terbium(III)-malonate complexes show characteristic emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ (where J = 6, 5, 4, 3) transitions. The ⁵D₄ → ⁷F₅ transition is usually the most prominent, resulting in the bright green luminescence.

The table below details the characteristic emission wavelengths for several transitions in europium(III) and terbium(III) malonate-containing complexes.

| Lanthanide Ion | Transition | Emission Wavelength (nm) | Observed Color |

| Europium(III) | ⁵D₀ → ⁷F₁ | 597 | Orange |

| ⁵D₀ → ⁷F₂ | 619 | Red | |

| ⁵D₀ → ⁷F₃ | 661 | Red | |

| ⁵D₀ → ⁷F₄ | ~700 | Near-IR | |

| Terbium(III) | ⁵D₄ → ⁷F₆ | 490 | Blue-Green |

| ⁵D₄ → ⁷F₅ | 548 | Green | |

| ⁵D₄ → ⁷F₄ | 588 | Yellow | |

| ⁵D₄ → ⁷F₃ | 622 | Orange-Red |

Data compiled from studies on lanthanide-malonate and related carboxylate complexes.

The study of these photoluminescent properties is crucial for the development of new materials for applications such as optical devices, sensors, and in fluoroimmunoassays. nih.gov

Biochemical Interactions and Metabolic Pathway Research Involving Malonate

Enzymatic Inhibition Studies

Malonate is widely recognized in biochemical research for its role as an enzyme inhibitor, particularly targeting enzymes crucial for cellular respiration and metabolism.

Competitive Inhibition of Succinate (B1194679) Dehydrogenase (Complex II) by Malonate

One of the most classic examples of competitive inhibition involves malonate and the enzyme succinate dehydrogenase (SDH), which is a key component of both the citric acid cycle (TCA cycle) and the electron transport chain (Complex II). wikipedia.orgtcichemicals.com Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orgfishersci.pt Malonate and succinate are structurally similar, both being anions of dicarboxylic acids. wikipedia.org This structural resemblance allows malonate to bind to the active site of succinate dehydrogenase, effectively competing with the natural substrate, succinate. fishersci.atwikipedia.orgnih.govnih.gov

However, because malonate lacks the -CH2CH2- group that is present in succinate, the enzyme cannot catalyze a dehydrogenation reaction with it. wikipedia.org As a result, malonate remains bound to the active site, preventing succinate from binding and thereby inhibiting the enzyme's activity. wikipedia.orgwikipedia.org This inhibition is reversible and can be overcome by increasing the concentration of the substrate, succinate. fishersci.ptwikipedia.org The inhibition of SDH by malonate can decrease cellular respiration and is a foundational concept used to study enzyme kinetics and metabolic regulation. sigmaaldrich.comwikipedia.org

Inhibition of Malonic Acid Reductase

Research has indicated that ethyl potassium malonate, a derivative of this compound, acts as an inhibitor of the enzyme malonic acid reductase. wikipedia.orgfishersci.com This enzyme is involved in the conversion of malonic acid to its corresponding ketone, a step implicated in fatty acid biosynthesis. wikipedia.org By inhibiting this enzyme, ethyl this compound can disrupt these metabolic pathways. wikipedia.orgfishersci.com

General Impact on Cellular Metabolic Pathways and Enzyme Functions

The primary impact of malonate on cellular metabolism stems from its inhibition of succinate dehydrogenase. wikipedia.org By blocking this key enzyme in the TCA cycle, malonate can lead to a reduction in the production of fumarate and subsequent intermediates, thereby negatively affecting the cell's energy production capacity. wikipedia.org This disruption of the TCA cycle and the electron transport chain can limit cellular respiration. wikipedia.orgsigmaaldrich.com An accumulation of malonate can also lead to mitochondrial potential collapse and the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and potentially lead to cell death. metabolomicsworkbench.org The transport of malonate across the mitochondrial membrane, facilitated by carriers like the dicarboxylate carrier, is crucial in regulating its concentration within the mitochondria and thus its inhibitory effects. alfa-chemistry.com

Malonate Metabolism in Biological Systems (Non-Human Organisms)

While often viewed as a metabolic inhibitor, malonate can also be utilized as a carbon and energy source by various microorganisms. nih.gov These organisms have evolved specific enzymatic pathways to degrade malonate.

Microbial Malonate Degradation Pathways

Numerous bacteria are capable of growing on malonate, breaking it down through pathways that typically involve a decarboxylation step. nih.gov The specifics of these pathways can vary between different bacterial species. For instance, in some bacteria like Klebsiella pneumoniae and Acinetobacter baylyi, the genes for malonate degradation are activated by a LysR family transcriptional regulator when malonate is present. nih.govdsmz.de

Role of Malonyl-CoA Synthetase (MatB) and Malonyl-CoA Decarboxylase (MatA)

A well-characterized pathway for malonate degradation involves two key enzymes: Malonyl-CoA Synthetase (MatB) and Malonyl-CoA Decarboxylase (MatA). nih.govfishersci.ca This pathway begins with the activation of malonate to its coenzyme A thioester, malonyl-CoA, a reaction catalyzed by MatB. nih.govnih.gov Subsequently, MatA catalyzes the decarboxylation of malonyl-CoA to produce acetyl-CoA and carbon dioxide. nih.govuni.lueuropa.eu This two-step process allows bacteria to convert malonate into acetyl-CoA, which can then enter central metabolic pathways like the TCA cycle for energy and biomass production. dsmz.de This pathway was first identified in Rhizobium leguminosarum bv. trifolii and is encoded by the matABC operon, where MatC is a transport protein. nih.govnih.gov In some organisms, such as Rhodopseudomonas palustris, the genes for MatA and MatB are not located in an operon, suggesting a more disjointed regulation of this metabolic process. nih.govmitoproteome.org

Genetic Regulation of Malonate Utilization

The breakdown of malonate in bacteria is managed by two primary gene pathways: the mdc and mat genes. iitp.runih.gov The transcription of these genes is controlled by specific transcription factors. In many bacteria, the matR (also known as mdcY) gene, which is part of the GntR family of transcription factors, is located near the genes it regulates. iitp.runih.gov

In some Gammaproteobacteria, the regulation of malonate metabolism genes is handled by MdcR, a LysR family transcription factor, which is considered the original regulator in this group. nih.govasm.org For instance, in Klebsiella pneumoniae, the mdcR gene product, MdcR, activates the expression of the mdc genes responsible for malonate breakdown. asm.org It also represses its own transcription in a negative feedback loop. asm.org

Research in Rhizobium leguminosarum has identified a cluster of three genes, matA, matB, and matC, which are regulated by the divergently transcribed matR gene. iitp.runih.gov In Pseudomonas aeruginosa, the growth on malonate as a single carbon source significantly upregulates the expression of ten genes involved in its utilization, including those for regulation, transport, and decarboxylation. biorxiv.org

Interestingly, some bacteria possess both mat and mdc gene systems. For example, certain species of Methylobacterium have two copies of the MatR/MdcY transcription factor, one associated with the mdc operon and the other with TRAP transporters, which are sometimes clustered with matAB genes. iitp.ru

Malonate's Role in Symbiotic Nitrogen Metabolism (e.g., Rhizobium leguminosarum)